Ethyl 4-((2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate
Description
Ethyl 4-((2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core. Key substituents include a 4-methoxyphenyl group at position 2 of the spirocyclic system and a sulfonyl-linked ethyl 4-benzoate moiety at position 6.
Properties
IUPAC Name |
ethyl 4-[[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-3-32-22(28)17-6-10-19(11-7-17)33(29,30)26-14-12-23(13-15-26)24-20(21(27)25-23)16-4-8-18(31-2)9-5-16/h4-11H,3,12-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNSUMCUYXXQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s comparison with analogous molecules focuses on structural motifs, biological activity, and physicochemical properties. Below is an analysis against sulfonylurea herbicides listed in , which share sulfonyl and benzoate ester groups but differ in core heterocycles and substituents.
Structural Differences
- Core Heterocycle: Target Compound: 1,4,8-Triazaspiro[4.5]dec-1-en-3-one (spirocyclic triaza system). Sulfonylureas (e.g., Metsulfuron Methyl): 1,3,5-Triazine ring connected via a sulfonylurea bridge .
Substituents :
- Target Compound : 4-Methoxyphenyl at position 2; ethyl 4-sulfonylbenzoate.
- Sulfonylureas : Varied substituents on the triazine ring (e.g., methoxy, methyl, trifluoroethoxy) and methyl benzoate esters.
- Implication : The ethyl ester in the target compound may alter solubility and metabolic stability compared to methyl esters in sulfonylureas.
Physicochemical Properties
Comparative data are inferred from structural analogs:
| Property | Target Compound | Metsulfuron Methyl | Triflusulfuron Methyl |
|---|---|---|---|
| Molecular Weight | ~495 g/mol (estimated) | 381 g/mol | 492 g/mol |
| logP | ~2.8 (predicted) | 1.9 | 3.1 |
| Solubility | Low (lipophilic spiro system) | Moderate (20 mg/L in water) | Low (0.1 mg/L in water) |
| Biological Use | Not specified | Herbicide | Herbicide |
| Mechanism | Hypothetical: Non-ALS target | ALS inhibition | ALS inhibition |
Note: Target compound data are theoretical due to lack of direct evidence.
Research Implications and Gaps
- Activity Profiling : Further studies are needed to elucidate the target compound’s bioactivity, particularly given its structural uniqueness compared to classical sulfonylureas.
- Synthetic Optimization : The ethyl ester and 4-methoxyphenyl groups could be modified to enhance solubility or target affinity, leveraging strategies used in sulfonylurea development .
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